2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one typically involves the bromination of 1-[4-(difluoromethoxy)phenyl]propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media are typical oxidizing agents.
Major Products
Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-difluorobenzene: Used in the preparation of 1,4-difluoroanthraquinone, a precursor to ametantrone.
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone: Another brominated compound with similar reactivity.
Uniqueness
2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-6(11)9(14)7-2-4-8(5-3-7)15-10(12)13/h2-6,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWNEDFOPNMTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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